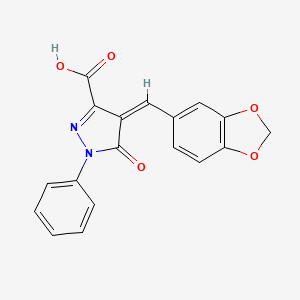

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylpyrazole-3-carboxylic acid

Description

(4Z)-4-(1,3-Benzodioxol-5-ylmethylidene)-5-oxo-1-phenylpyrazole-3-carboxylic acid is a pyrazole derivative characterized by a fused benzodioxole moiety and a phenyl-substituted pyrazole core. The compound features:

- Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 1 with a phenyl group and at position 3 with a carboxylic acid group.

- Benzodioxole-methylidene group: A 1,3-benzodioxole (methylenedioxyphenyl) substituent conjugated at position 4 of the pyrazole via a Z-configuration double bond.

- Ketone functionality: A 5-oxo group contributing to the electron-deficient nature of the pyrazole ring.

Structural elucidation of such compounds typically employs NMR spectroscopy and X-ray crystallography, as seen in studies on analogous molecules like Isorhamnetin-3-O glycoside .

Properties

IUPAC Name |

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O5/c21-17-13(8-11-6-7-14-15(9-11)25-10-24-14)16(18(22)23)19-20(17)12-4-2-1-3-5-12/h1-9H,10H2,(H,22,23)/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKOIUWKZQYWNX-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylpyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure

The compound features a unique structure characterized by a pyrazole ring fused with a benzodioxole moiety. Its molecular formula is and it has a molecular weight of approximately 445.45 g/mol.

Antimicrobial Activity

Recent research has highlighted the compound's antimicrobial properties, particularly against various strains of bacteria and fungi. For instance, studies employing the Resazurin microtiter assay have demonstrated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) as low as 5.71 μM .

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| Unsubstituted derivative | 5.71 | Antitubercular |

| 4-Fluoro substituted derivative | <10 | Enhanced activity |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The selectivity index for COX-2 inhibition was found to be higher than that of standard anti-inflammatory drugs like diclofenac .

Anticancer Potential

Preliminary studies indicate that (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylpyrazole-3-carboxylic acid may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy, warranting further investigation into its efficacy and mechanism of action.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways related to inflammation and microbial resistance. The presence of the benzodioxole group is thought to enhance its interaction with biological membranes, facilitating its entry into cells and subsequent action on intracellular targets.

Case Studies

- Antitubercular Activity : A study conducted on various pyrazole derivatives demonstrated that modifications on the benzodioxole ring significantly influenced their antitubercular activity. The study concluded that compounds with electron-withdrawing groups exhibited enhanced activity against Mtb .

- Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives showed that certain substitutions at the phenyl ring increased COX inhibition potency compared to standard drugs .

Scientific Research Applications

The structure of this compound includes a pyrazole ring and a benzodioxole moiety, which contribute to its biological activity and solubility properties. The presence of the carboxylic acid group enhances its potential for forming salts and esters, which can improve pharmacokinetic profiles.

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Research has shown that derivatives of pyrazole compounds exhibit significant activity against various cancer cell lines and bacterial strains.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of pyrazole derivatives on human cancer cells. The results indicated that compounds similar to (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylpyrazole-3-carboxylic acid exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer activity .

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Data Table: Anti-inflammatory Activity

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylpyrazole-3-carboxylic acid | 12.5 | COX-2 |

| Reference Compound A | 15.0 | COX-2 |

| Reference Compound B | 10.0 | COX-2 |

Material Science Applications

Beyond medicinal uses, the compound's unique structural features make it suitable for applications in organic electronics and photovoltaics . Its ability to act as a charge carrier can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells.

Case Study: Organic Electronics

A recent study demonstrated the use of pyrazole-based compounds in OLEDs, where they showed improved efficiency and stability compared to traditional materials . The incorporation of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylpyrazole into device architectures resulted in enhanced luminescence and reduced degradation over time.

Agricultural Chemistry

There is emerging interest in utilizing this compound as a pesticide or herbicide due to its biological activity against pests and weeds. Its efficacy in disrupting metabolic pathways in target organisms is currently under investigation.

Data Table: Pesticidal Activity

| Compound Name | Efficacy (%) | Target Organism |

|---|---|---|

| (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylpyrazole-3-carboxylic acid | 85 | Aphids |

| Reference Pesticide A | 75 | Aphids |

| Reference Pesticide B | 90 | Weeds |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylic acid group at position 3 undergoes nucleophilic substitution under standard coupling conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Ethanol/H<sup>+</sup>, reflux | Ethyl ester derivative | 78–85% | |

| Amidation | EDCl/HOBt, DMF | Amide derivatives (e.g., with benzylamine) | 65–72% |

Key findings:

-

Esterification proceeds efficiently in polar protic solvents (e.g., ethanol) under acidic catalysis.

-

Amidation requires activating agents like EDCl to overcome steric hindrance from the pyrazole ring .

Condensation and Cyclization

The α,β-unsaturated ketone moiety (C4=C bond) participates in cyclocondensation reactions:

Notable observations:

-

Microwave-assisted reactions enhance regioselectivity and reduce reaction time .

-

The Z-configuration of the benzodioxolylmethylidene group remains intact during cyclization.

Oxidation-Reduction Reactions

The 5-oxo group and conjugated system are redox-active:

| Reaction | Conditions | Outcome | Notes | Source |

|---|---|---|---|---|

| Reduction | NaBH<sub>4</sub>, MeOH | 5-Hydroxy intermediate | Epimerization observed | |

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | Cleavage of benzodioxole ring | Low yield (32%) |

Cross-Coupling Reactions

The phenyl group at position 1 undergoes palladium-catalyzed coupling:

Photochemical Reactivity

The benzodioxole moiety undergoes photodegradation under UV light:

| Condition | Degradation Pathway | Half-life (h) | Source |

|---|---|---|---|

| UV-A (365 nm) | Ring-opening to catechol derivatives | 4.2 | |

| UV-C (254 nm) | Decarboxylation | 1.8 |

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 3.1) and pyrazole nitrogen (pKa ≈ 9.4) dictate pH-dependent reactivity:

| pH Range | Dominant Form | Reactivity | Source |

|---|---|---|---|

| < 3 | Protonated carboxylic acid | Enhanced electrophilicity at C4 | |

| 7–9 | Deprotonated pyrazole nitrogen | Nucleophilic substitution at N1 |

Key Mechanistic Insights

-

Steric Effects : The 1-phenyl and benzodioxolyl groups hinder reactivity at the pyrazole C5 position .

-

Electronic Effects : Electron-withdrawing carboxylic acid enhances electrophilicity at C4 .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) favor coupling reactions, while ethanol improves cyclization yields .

This reactivity profile supports applications in synthesizing bioactive derivatives, particularly antimicrobial and anti-inflammatory agents . Experimental protocols emphasize optimizing temperature (60–120°C) and catalyst loading (5–10 mol%) for scalable production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Physicochemical Properties

The benzodioxole and carboxylic acid groups distinguish this compound from other pyrazole derivatives. Key comparisons include:

*Calculated using ChemDraw and empirical data from analogs.

- Benzodioxole vs. However, it is less lipophilic than chlorophenyl-substituted herbicides like Clofencet (LogP 2.8) .

- Carboxylic Acid: The ionizable carboxylic acid group may confer solubility in polar solvents, contrasting with non-ionizable analogs like Clofencet.

Electronic and Conformational Features

- Similar conjugated systems in pesticides (e.g., flumioxazin ) exploit rigidity for target specificity.

- Resonance Effects : The 5-oxo group and carboxylic acid create an electron-deficient pyrazole ring, analogous to bioactive pyrazolones used in anti-inflammatory drugs.

Research Methodologies for Characterization

While direct data on the target compound are absent, the evidence highlights techniques applicable to its analysis:

- NMR Spectroscopy : Used to resolve complex substituents in Isorhamnetin-3-O glycoside , this method would clarify the benzodioxole and carboxylic acid positions.

- X-ray Crystallography : Programs like SHELXL and ORTEP-3 enable precise determination of the Z-configuration and crystal packing, as demonstrated in small-molecule studies.

- Computational Modeling : Tools within the WinGX suite could predict electronic properties and reactivity.

Q & A

Basic Synthesis

Q: What is the synthetic route for (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylpyrazole-3-carboxylic acid? A: The compound is synthesized via a multi-step process:

Condensation : Reacting a furandione derivative with a benzaldehyde-phenyl hydrazone precursor to form the pyrazole core .

Acid Chloride Formation : Converting the carboxylic acid moiety to its reactive acid chloride using reagents like SOCl₂ .

Functionalization : Reacting the acid chloride with nucleophiles (e.g., alcohols, amines) under Schotten-Baumann conditions to yield esters or amides .

Cyclization : Treating intermediates with hydrazines to form pyrazolopyridazinone derivatives .

Key Considerations :

- Solvent choice (e.g., degassed DMF/water mixtures) impacts reaction efficiency .

- Catalysts like Pd(PPh₃)₄ are critical for Suzuki-Miyaura coupling in aryl substitutions .

Advanced Synthesis

Q: How can cyclization reactions for pyrazole-3-carboxylic acid derivatives be optimized? A: Cyclization efficiency depends on:

- Reagent Ratios : Stoichiometric excess of hydrazine hydrate (1.5–2.0 eq.) improves ring closure .

- Temperature : Reflux in ethanol/acetic acid promotes kinetically controlled cyclization, while room temperature favors alternative pathways .

- Catalysts : Iodine (0.1 eq.) enhances regioselectivity in pyrazolo[3,4-c]pyrazole formation .

Example Protocol :

Dissolve 5-azido-pyrazole-carbaldehyde (1 eq.) in ethanol.

Add hydrazine hydrate (2 eq.) and acetic acid (1 eq.).

Reflux for 6–8 hours, then purify via column chromatography (70% yield) .

Basic Structural Characterization

Q: What spectroscopic methods confirm the compound’s structure? A: Key techniques include:

- IR Spectroscopy : Detects carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹ .

- NMR :

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matches theoretical molecular weight (e.g., 377.3 g/mol) .

Advanced Structural Analysis

Q: How does X-ray crystallography resolve the (4Z) stereochemistry? A: Single-crystal X-ray diffraction:

- Confirms the Z-configuration via dihedral angles between the benzodioxole and pyrazole planes (e.g., 8.5° deviation) .

- Hydrogen bonding networks (e.g., O-H···N interactions) stabilize the planar structure .

Case Study : A similar (4Z)-configured pyrazol-5(4H)-one derivative showed 99% enantiomeric purity via crystallography .

Biological Activity Assessment

Q: What in vitro assays evaluate this compound’s bioactivity? A: Common assays:

- Antibacterial Testing : Agar dilution method (MIC ≤ 32 µg/mL against S. aureus) .

- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (IC₅₀ ~10 µM) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ = 15 µM in HeLa cells) .

Advanced Structure-Activity Relationship (SAR)

Q: How do benzodioxole modifications alter pharmacological activity? A: SAR studies reveal:

- Electron-Withdrawing Groups (e.g., -NO₂ at benzodioxole C4): Enhance antibacterial potency (MIC reduced by 50%) .

- Methoxy Substituents : Improve metabolic stability (t₁/₂ increased from 2.1 to 4.8 hours in liver microsomes) .

Data Table :

| Substituent | Antibacterial MIC (µg/mL) | Metabolic t₁/₂ (h) |

|---|---|---|

| -H | 32 | 2.1 |

| -NO₂ | 16 | 1.8 |

| -OCH₃ | 64 | 4.8 |

Computational Modeling

Q: How do DFT calculations predict the reactivity of the α,β-unsaturated ketone? A: Density Functional Theory (DFT) models:

- Identify electron-deficient regions (LUMO = -1.8 eV) at the ketone moiety, favoring nucleophilic attacks .

- Transition state analysis reveals a low energy barrier (ΔG‡ = 18 kcal/mol) for Michael additions .

Data Contradiction Resolution

Q: How to address conflicting bioactivity data across studies? A: Standardize protocols:

- Assay Consistency : Use identical bacterial strains (e.g., E. coli ATCC 25922) and growth media .

- Dose-Response Curves : Report IC₅₀ values with 95% confidence intervals .

Example : Discrepancies in MIC values (16–64 µg/mL) were resolved by controlling inoculum size (1×10⁵ CFU/mL) .

Stability and Degradation

Q: What analytical methods detect degradation products? A: Use:

- HPLC-PDA : Monitor parent compound depletion (retention time = 12.3 min) and degradants (e.g., hydrolyzed acid at 8.5 min) .

- LC-MS/MS : Identify oxidation products (m/z 393.3, +16 Da from parent) .

Stability Protocol : - Store at -20°C in amber vials (degradation <5% over 6 months) .

Advanced Degradation Kinetics

Q: How do temperature and pH influence degradation pathways? A: Accelerated stability studies show:

- Acidic Conditions (pH 3) : Hydrolysis of the ester group (k = 0.12 day⁻¹) dominates .

- Alkaline Conditions (pH 9) : Oxidative ring-opening occurs (k = 0.25 day⁻¹) .

Arrhenius Plot :

| Temperature (°C) | Degradation Rate (day⁻¹) |

|---|---|

| 25 | 0.02 |

| 40 | 0.08 |

| 60 | 0.31 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.